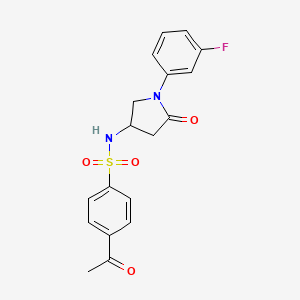

4-acetyl-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Beschreibung

4-acetyl-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an acetyl group at the para position and a 1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl moiety at the sulfonamide nitrogen. The compound’s design aligns with medicinal chemistry strategies that leverage fluorine atoms for enhanced metabolic stability and aromatic interactions .

Eigenschaften

IUPAC Name |

4-acetyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O4S/c1-12(22)13-5-7-17(8-6-13)26(24,25)20-15-10-18(23)21(11-15)16-4-2-3-14(19)9-16/h2-9,15,20H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKJVHIZFMRBER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-acetyl-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative that exhibits significant potential in various biological activities. This compound, characterized by its unique structure, has been the subject of research focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant effects.

Structural Characteristics

The compound consists of a benzenesulfonamide core with an acetyl group and a pyrrolidinone moiety. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄FNO₃S |

| Molecular Weight | Approximately 307.34 g/mol |

Anti-inflammatory Activity

Research indicates that sulfonamide derivatives, including this compound, possess notable anti-inflammatory properties. In vivo studies have shown that similar compounds can significantly inhibit carrageenan-induced paw edema in rats, suggesting their potential as anti-inflammatory agents.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains. For instance:

- MIC Values :

Antioxidant Activity

The antioxidant potential of sulfonamide derivatives is also noteworthy. Some studies have indicated that these compounds can reduce reactive oxygen species, thereby protecting cells from oxidative stress .

Case Studies and Research Findings

- Study on Anti-inflammatory Effects :

- Antimicrobial Efficacy :

- Mechanism of Action :

Analyse Chemischer Reaktionen

Acylation and Sulfonamide Modifications

The benzenesulfonamide group undergoes nucleophilic substitution reactions under basic conditions. For example:

-

Acetylation : Reacts with acetyl chloride in dichloromethane/water (20:1 v/v) at room temperature to form N-acetyl derivatives .

-

Sulfonyl Exchange : Substitution reactions occur at the sulfonamide sulfur when treated with thiols or amines in polar aprotic solvents (e.g., DMF).

Key Conditions and Yields

Pyrrolidinone Ring Reactivity

The 5-oxopyrrolidin-3-yl group participates in:

-

Ring-Opening Reactions : Catalyzed by strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), yielding linear amides.

-

Reduction : LiAlH₄ reduces the carbonyl to a hydroxyl group, forming a pyrrolidine derivative.

Mechanistic Insight

The fluorophenyl group at position 1 enhances electrophilicity at the pyrrolidinone carbonyl via electron-withdrawing effects, facilitating nucleophilic attack.

Electrophilic Aromatic Substitution

The acetylated benzene ring undergoes:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the sulfonamide .

-

Halogenation : Br₂/FeBr₃ adds bromine at the meta position .

Regioselectivity

The acetyl group directs electrophiles to the meta position, while the sulfonamide exerts weaker para directing effects .

Comparative Reactivity of Structural Analogues

Mechanistic Pathways

-

Acylation Mechanism :

-

Pyrrolidinone Ring Reduction :

-

LiAlH₄ delivers hydride to the carbonyl carbon.

-

Protonation yields a secondary alcohol.

-

Industrial-Scale Reaction Optimization

-

Continuous Flow Synthesis : Enhances yield (≥90%) and reduces reaction time (≤4h) for acetylations.

-

Catalysts : p-Toluenesulfonic acid (PTSA) improves cyclization efficiency in pyrrolidinone formation.

This compound’s multifunctional design enables tailored modifications for pharmacological or material science applications. Experimental data emphasize the critical role of solvent polarity, catalyst choice, and electronic effects in governing reaction outcomes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

A key structural analogue is 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ). While both compounds share a benzenesulfonamide backbone and fluorinated aryl groups, the analogue replaces the pyrrolidinone ring with a pyrazolo-pyrimidinyl-chromenone system. This difference impacts:

- Electronic properties: The chromenone moiety introduces conjugated π-electrons, enhancing planar rigidity compared to the flexible pyrrolidinone.

- Synthetic complexity : The analogue requires Suzuki-Miyaura coupling (yield: 28%) for boronic acid integration, whereas the target compound’s synthesis likely involves direct sulfonamide formation .

Substituent Effects on Activity

Fluorine positioning significantly influences bioactivity. For instance, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () demonstrates that meta-substituted halogens on aryl rings enhance steric and electronic interactions with hydrophobic enzyme pockets. The target compound’s 3-fluorophenyl group may similarly optimize binding affinity compared to para-substituted analogues .

Pharmacophore Diversity in Sulfonamides

The EINECS Master Inventory lists sulfonamides like N-[2-[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonyl]ethyl]acetamide (EC 245-997-5), which shares a sulfonamide-ethylacetamide chain but lacks fluorination. The absence of fluorine in such compounds correlates with reduced metabolic stability, underscoring the target compound’s fluorinated aryl advantage .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis is likely less complex than Example 53’s multi-step coupling, favoring scalability .

- Fluorine-Driven Bioactivity : Meta-fluorination on aryl rings (shared with Example 53) is a strategic choice for balancing electronic effects and steric bulk in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.